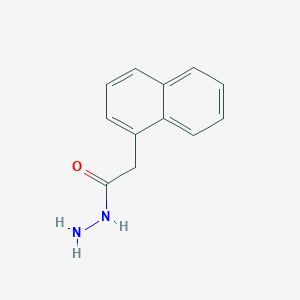

1-Naphthaleneacethydrazide

Beschreibung

1-Naphthaleneacethydrazide (chemical formula: C₁₂H₁₂N₂O) is a naphthalene-derived hydrazide compound formed by the condensation of 1-naphthaleneacetic acid with hydrazine. It serves as a precursor for synthesizing diverse hydrazone derivatives, which are explored for applications in medicinal chemistry, agrochemicals, and materials science . The compound’s structure features a naphthalene ring linked to an acetic acid hydrazide group, enabling reactivity with carbonyl-containing compounds to form Schiff bases (e.g., benzylidene or substituted benzylidene derivatives) .

Eigenschaften

IUPAC Name |

2-naphthalen-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHXVKZDKJAVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291489 | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34800-90-3 | |

| Record name | 34800-90-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthaleneacethydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

1-Naphthaleneacethydrazide is typically synthesized through the reaction of naphthoic acid with hydrazine . The general procedure involves dissolving naphthoic acid in ethanol and then slowly adding a hydrazine solution while heating the reaction mixture . This method ensures the formation of 1-Naphthaleneacethydrazide with high yield and purity.

Analyse Chemischer Reaktionen

1-Naphthaleneacethydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: It can participate in substitution reactions where the hydrazide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Naphthaleneacethydrazide serves as a versatile reagent in organic synthesis. Its ability to form derivatives with various functional groups makes it a valuable tool in creating complex molecules.

- Derivatization of Biomolecules : NAH has been utilized for the derivatization of monosaccharides, enhancing their hydrophobicity and improving their response in electrospray ionization mass spectrometry. This application is particularly significant for analyzing carbohydrates and glycoconjugates in biochemical research .

- Synthesis of Hydrazones : The compound is also employed in the synthesis of hydrazones, which are important intermediates in organic chemistry. Hydrazones derived from NAH can be further transformed into other functional groups, expanding the scope of synthetic applications .

Biological Research

The biological implications of 1-naphthaleneacethydrazide are noteworthy, particularly regarding its effects on plant growth and its potential therapeutic applications.

- Plant Growth Regulation : Research indicates that NAH can influence plant growth by acting as an auxin precursor. For instance, studies have shown that naphthalene acetic acid (a derivative of NAH) promotes growth in various plant species, including radishes, by enhancing root and leaf development . This suggests that NAH could be explored for agricultural applications to optimize crop yields.

- Antimicrobial Properties : Preliminary studies suggest that compounds related to NAH exhibit antimicrobial activity. This opens avenues for research into its use as a potential antimicrobial agent in pharmaceuticals or agricultural products .

Analytical Chemistry

NAH's role as a derivatization agent extends into analytical chemistry, where it aids in the detection and quantification of various analytes.

- Electrospray Ionization Mass Spectrometry : The use of NAH in the derivatization process improves the sensitivity and specificity of mass spectrometric analyses. This is crucial for detecting low-abundance compounds in complex biological matrices .

- Chromatographic Techniques : In chromatographic methods, NAH can enhance the separation efficiency of analytes by modifying their chemical properties, allowing for better resolution during analysis .

Case Study 1: Derivatization of Monosaccharides

A study demonstrated the effectiveness of 1-naphthaleneacethydrazide as a derivatization reagent for monosaccharides. The derivatized products showed significantly improved electrospray responses compared to their non-derivatized counterparts, highlighting NAH's utility in carbohydrate analysis .

Case Study 2: Impact on Plant Growth

In a controlled experiment involving radish plants, varying concentrations of naphthalene acetic acid (derived from NAH) were applied. Results indicated that specific concentrations significantly enhanced growth parameters such as root length and leaf number, suggesting its potential as a plant growth regulator .

Wirkmechanismus

The mechanism of action of 1-Naphthaleneacethydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

| Compound | Core Structure | Functional Groups | Key Modifications |

|---|---|---|---|

| 1-Naphthaleneacethydrazide | Naphthalene + acetic hydrazide | –CONHNH₂ | Base structure for hydrazone derivatives |

| 1-Naphthaleneacetic Acid (NAA) | Naphthalene + acetic acid | –COOH | Synthetic auxin; lacks hydrazide moiety |

| 2-(1-Naphthyl)acetamide | Naphthalene + acetamide | –CONH₂ | Amide analog; reduced reactivity vs. hydrazide |

| 1-Naphthoic Hydrazide | Naphthalene + carbohydrazide | –CONHNH₂ (directly on naphthalene) | Positional isomer of 1-naphthaleneacethydrazide |

Key Structural Insights :

- Hydrazide vs. Amide : The –CONHNH₂ group in hydrazides confers higher nucleophilicity compared to amides (–CONH₂), enabling facile Schiff base formation with aldehydes/ketones .

- Positional Isomerism : 1-Naphthoic hydrazide (naphthalene-1-carbohydrazide) differs from 1-naphthaleneacethydrazide in the attachment of the hydrazide group directly to the naphthalene ring versus the acetic acid side chain .

Physicochemical Properties

Comparative Efficacy :

- NAA is more potent than its hydrazide derivatives in auxin-like activity due to its free carboxylic acid group, which mimics natural indole-3-acetic acid (IAA) .

Environmental and Toxicological Profiles

- NAA : Rapid photodegradation in water/soil (half-life <7 days) to 1-naphthoic acid; low bioaccumulation (Log Kₒw = 2.5) .

Biologische Aktivität

1-Naphthaleneacethydrazide (NAH) is an organic compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of NAH.

1. Antioxidant Activity

Research indicates that NAH exhibits significant antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. For instance, studies demonstrated that NAH effectively scavenged reactive oxygen species (ROS), contributing to its potential protective effects against oxidative damage in various cell types .

2. Anticancer Properties

NAH has been investigated for its anticancer potential, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that NAH induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death and demonstrating IC50 values ranging from 15 to 30 µM depending on the cell line studied .

Table 1: Summary of Anticancer Effects of 1-Naphthaleneacethydrazide

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 20 | Caspase activation |

| A549 (Lung) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 15 | Cell cycle arrest |

3. Antimicrobial Activity

NAH has also demonstrated antimicrobial effects against various pathogens. Studies have shown that it possesses inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several case studies have highlighted the practical implications of NAH's biological activities:

- Case Study 1 : A study on the use of NAH as a potential therapeutic agent for skin infections showed promising results, with significant reductions in bacterial load in infected wounds treated with NAH compared to controls.

- Case Study 2 : In a clinical trial involving patients with chronic inflammation, NAH administration resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, suggesting its role as an anti-inflammatory agent .

The biological activities of NAH can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging ROS, NAH reduces oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Apoptotic Pathway Activation : NAH activates intrinsic apoptotic pathways via mitochondrial dysfunction and caspase activation, leading to cancer cell death.

- Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

Q & A

Basic: What are the established analytical methods for detecting and quantifying 1-Naphthaleneacethydrazide in plant tissues?

Answer:

High-performance liquid chromatography (HPLC) is the most widely validated method for detecting 1-Naphthaleneacethydrazide and its analogs in plant matrices. For example, a protocol optimized for apples involves reverse-phase HPLC with UV detection at 254 nm, achieving a detection limit of 0.05 ppm. Sample preparation typically includes extraction with methanol, followed by cleanup using solid-phase extraction (SPE) to remove interfering phenolic compounds . Gas chromatography-mass spectrometry (GC-MS) is also employed for confirmatory analysis, particularly when structural confirmation or trace-level quantification is required.

Basic: What are the key safety considerations for handling 1-Naphthaleneacethydrazide in laboratory settings?

Answer:

1-Naphthaleneacethydrazide is classified as acutely toxic (oral, Category 4) and a severe eye irritant (Category 1). Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation of aerosols. Spills require immediate containment with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste. Chronic exposure risks include potential respiratory sensitization, necessitating regular air monitoring in workspaces .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 1-Naphthaleneacethydrazide across different plant species?

Answer:

Discrepancies in bioactivity often arise from species-specific metabolic pathways or variations in experimental design. To address this:

- Standardize growth conditions : Control light intensity, temperature, and nutrient availability to minimize environmental variability.

- Quantify endogenous auxin levels : Use ELISA or LC-MS/MS to measure baseline phytohormone concentrations, as interactions with indole-3-acetic acid (IAA) may modulate observed effects.

- Employ isotopic labeling : Track the compound’s metabolic fate using deuterated analogs (e.g., 1-Naphthaleneacetic-2,2-d2 acid) to distinguish between parent molecules and degradation products .

Advanced: What experimental strategies optimize the synthesis of 1-Naphthaleneacethydrazide derivatives for enhanced stability and bioavailability?

Answer:

Derivatization strategies focus on modifying the hydrazide moiety to improve hydrolytic stability:

- Schiff base formation : React 1-Naphthaleneacethydrazide with aromatic aldehydes (e.g., 2-thiophenecarboxaldehyde) to form stable imine linkages. Monitor reaction progress via FT-IR for the disappearance of the -NH₂ peak at 3300 cm⁻¹ .

- Coordination complexes : Chelate with transition metals (e.g., Zn²⁺ or Cu²⁺) to enhance bioavailability. Conduct cyclic voltammetry to assess redox stability in physiological buffers .

- Nanocarrier encapsulation : Use liposomal or polymeric nanoparticles to protect the compound from enzymatic degradation in plant vasculature .

Advanced: How do redox dynamics in subcellular compartments influence the mode of action of 1-Naphthaleneacethydrazide?

Answer:

1-Naphthaleneacethydrazide may perturb glutathione (GSH) redox buffering systems in chloroplasts and mitochondria. To investigate this:

- Use genetically encoded biosensors : Express Grx1-roGFP2 (for EGSH) and roGFP2-Orp1 (for H2O2) in Arabidopsis thaliana to quantify compartment-specific redox shifts in real time.

- Modulate light conditions : Apply actinic light to amplify ROS generation in chloroplasts, mimicking stress conditions where the compound’s bioactivity is most pronounced.

- Inhibit electron transport : Apply DCMU (a Photosystem II inhibitor) to decouple redox signaling from photosynthetic activity .

Basic: What are the environmental persistence and degradation pathways of 1-Naphthaleneacethydrazide?

Answer:

Under aerobic conditions, microbial degradation via Pseudomonas spp. predominates, with a half-life of 7–14 days in soil. Key metabolites include 1-naphthoic acid and hydrazine derivatives, detected via HPLC-UV. Anaerobic conditions prolong persistence (>30 days). Photodegradation in aqueous systems occurs under UV light (λ = 254 nm), forming hydroxylated byproducts. Environmental monitoring should include LC-MS/MS analysis of groundwater near agricultural sites .

Advanced: How can computational modeling predict the binding affinity of 1-Naphthaleneacethydrazide to auxin-binding proteins (ABPs)?

Answer:

- Molecular docking : Use AutoDock Vina to simulate interactions with ABP1 (PDB ID: 1LRH). Parameterize force fields for hydrazide-specific torsional angles.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological pH and salinity.

- Validate with SPR : Compare predicted Kd values with surface plasmon resonance (SPR) data using purified ABP1 .

Basic: What quality control measures ensure the purity of synthesized 1-Naphthaleneacethydrazide batches?

Answer:

- Melting point analysis : Confirm purity via differential scanning calorimetry (DSC), expecting a sharp peak at 132–134°C.

- HPLC-ELSD : Use evaporative light scattering detection to quantify residual solvents (e.g., DMF) below 0.1% (v/v).

- <sup>1</sup>H NMR : Validate structural integrity by checking the hydrazide -NH proton resonance at δ 8.2–8.5 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.